Cas no 34987-15-0 (5-(Diethylamino)pentylamine)

5-(Diethylamino)pentylamine 化学的及び物理的性質
名前と識別子
-
- 1,5-Pentanediamine,N1,N1-diethyl-
- 5-(Diethylamino)pentylamine
- 5-DIETHYLAMINOAMYLAMINE
- N1,N1-diethyl-1,5-Pentanediamine
- (5-aminopentyl)diethylamine
- 5-(diethylamino)-1-pentanamine
- 5-(diethylamino)-1-pentylamine
- AC1NE1CC
- CTK4H3388
- N,N-diethylpentane-1,5-diamine
- N,N-diethyl-pentane-1,5-diamine
- N,N-diethyl-pentanediyldiamine
- SBB008566
- DTXSID00404549
- JYCCKJSLUHEIDU-UHFFFAOYSA-N
- SCHEMBL757465
- 34987-15-0
- 5-diethylaminopentylamine
- MFCD00047979
- AKOS002670919
- FT-0619706
- CS-0368072
- 5-(diethylamino)pentylamine, AldrichCPR
- N',N'-diethylpentane-1,5-diamine
- N1,N1-diethylpentane-1,5-diamine
-
- MDL: MFCD00047979
- インチ: InChI=1S/C9H22N2/c1-3-11(4-2)9-7-5-6-8-10/h3-10H2,1-2H3
- InChIKey: JYCCKJSLUHEIDU-UHFFFAOYSA-N
- ほほえんだ: CCN(CC)CCCCCN
計算された属性
- せいみつぶんしりょう: 158.17846
- どういたいしつりょう: 160.193949
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 7
- 複雑さ: 70
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 32.1
じっけんとくせい
- ふってん: 214.5°Cat760mmHg
- フラッシュポイント: 84°C
- PSA: 29.26
5-(Diethylamino)pentylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D473863-50mg |
5-(Diethylamino)pentylamine |
34987-15-0 | 50mg |
45.00 | 2021-08-14 | ||
TRC | D473863-250mg |
5-(Diethylamino)pentylamine |
34987-15-0 | 250mg |
$87.00 | 2023-05-18 | ||
OTAVAchemicals | 7020210349-50MG |
(5-aminopentyl)diethylamine |
34987-15-0 | 95% | 50MG |
$29 | 2023-07-08 | |
A2B Chem LLC | AD47706-1g |
1,5-Pentanediamine,N1,N1-diethyl- |
34987-15-0 | 97% | 1g |
$132.00 | 2024-04-20 | |
1PlusChem | 1P007GWQ-1g |
1,5-Pentanediamine,N1,N1-diethyl- |
34987-15-0 | 97% | 1g |
$127.00 | 2025-02-22 | |
1PlusChem | 1P007GWQ-5g |
1,5-Pentanediamine,N1,N1-diethyl- |
34987-15-0 | 97% | 5g |
$282.00 | 2025-02-22 | |
TRC | D473863-100mg |
5-(Diethylamino)pentylamine |
34987-15-0 | 100mg |
60.00 | 2021-08-14 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 007559-1g |
5-(Diethylamino)pentylamine |
34987-15-0 | 97% | 1g |
1120CNY | 2021-05-07 | |
OTAVAchemicals | 7020210349-250MG |
(5-aminopentyl)diethylamine |
34987-15-0 | 95% | 250MG |
$115 | 2023-07-08 | |
OTAVAchemicals | 7020210349-100MG |
(5-aminopentyl)diethylamine |
34987-15-0 | 95% | 100MG |
$52 | 2023-07-08 |
5-(Diethylamino)pentylamine 関連文献
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
5-(Diethylamino)pentylamineに関する追加情報
Introduction to 5-(Diethylamino)pentylamine (CAS No. 34987-15-0)
5-(Diethylamino)pentylamine, identified by its Chemical Abstracts Service (CAS) number 34987-15-0, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and biotechnology. This amine derivative features a pentyl chain substituted with two diethylamino groups, making it a versatile intermediate in the synthesis of various bioactive molecules. Its unique structural properties contribute to its utility in drug development, particularly in the design of receptor modulators and therapeutic agents.
The compound’s molecular structure, characterized by a primary amine functionality at the end of the pentyl chain and two diethylamino side chains, allows for diverse chemical modifications. These modifications are crucial in fine-tuning the pharmacokinetic and pharmacodynamic properties of potential drug candidates. In recent years, 5-(Diethylamino)pentylamine has been explored as a key building block in the synthesis of novel pharmacophores targeting neurological and cardiovascular diseases.
Recent advancements in medicinal chemistry have highlighted the compound’s role in developing small-molecule inhibitors. For instance, studies have demonstrated its efficacy in modulating ion channels and G-protein coupled receptors (GPCRs), which are pivotal targets in treating conditions such as hypertension and neurodegenerative disorders. The presence of multiple amine groups enhances its binding affinity to these biological targets, making it a valuable scaffold for drug discovery.
In the realm of drug delivery systems, 5-(Diethylamino)pentylamine has been incorporated into prodrug formulations to improve bioavailability and targeted delivery. Its amphiphilic nature allows it to form stable complexes with hydrophobic and hydrophilic molecules, facilitating controlled release mechanisms. This property is particularly relevant in oncology, where targeted therapies require precise delivery to tumor sites while minimizing systemic toxicity.
The compound’s reactivity also makes it a useful precursor in organic synthesis. It can undergo alkylation, acylation, and condensation reactions, enabling the construction of more complex molecules. Researchers have leveraged these reactions to develop novel heterocyclic compounds with potential antimicrobial and anti-inflammatory properties. The synthesis of such derivatives often involves multi-step processes that highlight the compound’s versatility as an intermediate.
From a computational chemistry perspective, 5-(Diethylamino)pentylamine has been subjected to molecular dynamics simulations to understand its behavior in biological environments. These simulations have provided insights into its interactions with proteins and lipids, aiding in the rational design of drug-like molecules. The computational data aligns with experimental observations, reinforcing its significance as a pharmacologically relevant compound.
The pharmaceutical industry has shown interest in 5-(Diethylamino)pentylamine due to its potential applications in treating metabolic disorders. Preliminary studies suggest that derivatives of this compound may influence lipid metabolism by modulating enzyme activity. Such findings open avenues for further exploration into obesity and related metabolic syndromes.
Environmental considerations also play a role in the evaluation of 5-(Diethylamino)pentylamine. Its degradation pathways have been studied to assess its environmental footprint, ensuring that its use aligns with sustainable practices. The compound’s biodegradability profile is favorable compared to some alternatives, making it an attractive option for industrial applications where environmental impact is a concern.
Future research directions may explore the use of 5-(Diethylamino)pentylamine in nanotechnology applications. Its ability to form stable nanoparticles could enhance drug delivery systems for chronic diseases such as diabetes and autoimmune disorders. By integrating this compound into nanocarriers, researchers aim to achieve prolonged circulation times and improved therapeutic outcomes.
In conclusion, 5-(Diethylamino)pentylamine (CAS No. 34987-15-0) is a multifaceted compound with broad applications across pharmaceutical research and industrial chemistry. Its structural features enable diverse modifications, making it indispensable in drug development pipelines targeting various diseases. As scientific understanding progresses, new applications for this compound are likely to emerge, further solidifying its importance in modern chemistry.
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